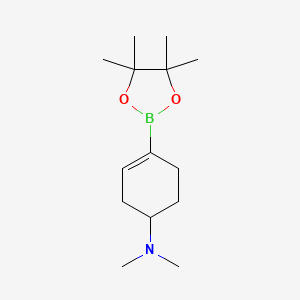

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine

Description

N,N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine is a boronic ester-containing compound featuring a cyclohexene ring substituted with a dimethylamine group and a 1,3,2-dioxaborolane moiety. This structure makes it a valuable intermediate in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, where boronic esters act as key coupling partners . The compound’s molecular formula is C₁₅H₂₆BNO₂, with a molecular weight of 271.19 g/mol . Its unsaturated cyclohexene core introduces unique steric and electronic properties compared to fully aromatic analogs, influencing reactivity and applications in drug discovery and materials science.

Properties

Molecular Formula |

C14H26BNO2 |

|---|---|

Molecular Weight |

251.17 g/mol |

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine |

InChI |

InChI=1S/C14H26BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)16(5)6/h7,12H,8-10H2,1-6H3 |

InChI Key |

VTFPQICQYBBNII-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the installation of the boronate ester group onto a cyclohexene scaffold bearing an N,N-dimethylamino substituent. The boronate ester is introduced via transition-metal catalyzed borylation reactions or through the conversion of halogenated precursors into boronate esters using diboron reagents.

Typical Synthetic Route

A representative preparation route is summarized as follows:

Starting Material : The synthesis often begins with a halogenated cyclohexene derivative substituted at the 4-position with an N,N-dimethylamino group. For example, 4-bromo-N,N-dimethylcyclohex-3-en-1-amine.

Borylation Reaction : The halogenated intermediate undergoes a palladium-catalyzed borylation with bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under basic conditions.

-

- Catalyst: Palladium complexes such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) or its dichloromethane adduct.

- Base: Potassium acetate.

- Solvent: 1,4-dioxane.

- Temperature: Typically 100 degrees Celsius.

- Atmosphere: Inert nitrogen atmosphere to prevent oxidation.

- Reaction Time: Approximately 12 hours.

Workup and Purification : After completion, the reaction mixture is filtered, concentrated under reduced pressure, and purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

Yield and Purity : Yields reported for similar borylation reactions range around 70-80%, with product purity exceeding 95% after chromatographic purification.

Example from Related Literature

While direct literature on this exact compound is limited, closely related compounds such as N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine have been synthesized using the above method with excellent results:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 1,4-dioxane, 100°C, 12 h, N2 atmosphere | 76 | Reaction complete by LCMS; product purified by silica gel chromatography |

This example supports the feasibility of the palladium-catalyzed borylation approach for the target compound.

Alternative Approaches

Alternative methods may include:

Direct Hydroboration of the cyclohexene double bond followed by amination, though this risks altering the unsaturation pattern and amine functionality.

Lithiation and Borylation : Directed ortho-lithiation of an amine-substituted cyclohexene followed by reaction with trialkyl borates to install the boronate ester.

However, these methods are less commonly reported for this specific compound due to potential side reactions and lower selectivity.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-N,N-dimethylcyclohex-3-en-1-amine (or equivalent halogenated precursor) |

| Borylating agent | Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| Catalyst | Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2 adduct |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction time | 12 hours |

| Purification method | Silica gel column chromatography (petroleum ether/ethyl acetate gradient) |

| Typical yield | 70-80% |

| Product purity | ≥95% |

Research Findings and Notes

The palladium-catalyzed borylation of aryl or vinyl halides with bis(pinacolato)diboron is a well-established method offering high selectivity and functional group tolerance, suitable for sensitive amine groups.

Maintaining an inert atmosphere is critical to prevent oxidation of the boronate ester and palladium catalyst deactivation.

Reaction monitoring by liquid chromatography-mass spectrometry (LC-MS) is effective for confirming completion.

Purification by column chromatography is necessary to remove palladium residues and side products, ensuring high purity for subsequent applications.

The tetramethyl dioxaborolane moiety provides stability to the boron center, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine has several scientific research applications:

Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s effects are mediated through its ability to participate in these interactions, influencing molecular pathways and processes .

Comparison with Similar Compounds

Structural and Reactivity Data Table

Biological Activity

N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine (CAS: 2851875-15-3) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H26BNO2, with a molecular weight of 251.18 g/mol. Its structure includes a cyclohexene ring substituted with a dimethylamino group and a dioxaborolane moiety, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential pharmacological effects:

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Ion Channel Modulation : Similar compounds have been shown to influence ion channels that are critical in pain pathways .

- Enzyme Inhibition : The presence of the dioxaborolane ring suggests potential interactions with enzymes involved in cellular signaling and metabolism.

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | Antinociceptive | |

| Compound B | Antibacterial against MRSA | |

| Compound C | Anticancer (cell line studies) |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Studies indicate that variations in substituents can significantly affect both potency and selectivity for biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-amine?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of a pre-functionalized cyclohexene scaffold. Key steps include:

Borylation : Reacting a halogenated cyclohexene precursor (e.g., bromo or iodo derivative) with bis(pinacolato)diboron (B₂pin₂) using PdCl₂(dppf) as a catalyst in anhydrous THF at 80°C .

Amine Functionalization : Introducing the N,N-dimethylamine group via reductive amination or alkylation under inert conditions.

Purification : Column chromatography (neutral Al₂O₃ or silica gel) to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and the cyclohexene double bond (δ ~5.5 ppm for vinyl protons). The N,N-dimethylamine group shows a singlet at δ ~2.2 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- UV-Vis : Monitor conjugation between the amine and boronate groups (λmax ~260–280 nm).

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl substrates?

- Methodological Answer :

- Ligand Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with ligands like SPhos or XPhos to enhance reactivity with sterically hindered aryl halides .

- Solvent Effects : Use toluene or dioxane for better solubility of hydrophobic substrates.

- Computational Guidance : Apply DFT calculations (e.g., Gaussian09) to predict transition-state energies and identify optimal reaction pathways .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Analyze steric and electronic factors using the following framework:

- Recommendations : Adjust reaction time/temperature for bulky substrates and use electron-donating groups to enhance yields.

Q. What computational approaches are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Transition-State Modeling : Use quantum chemical software (e.g., ORCA) to simulate intermediates in cross-coupling reactions.

- Reaction Path Sampling : Implement metadynamics or NEB (Nudged Elastic Band) methods to explore energy landscapes .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst).

Q. How can the hydrolytic stability of the tetramethyl dioxaborolan group be enhanced during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.